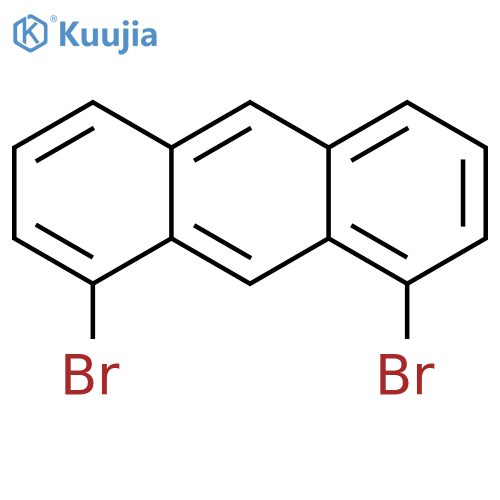Cas no 131276-24-9 (1,8-Dibromoanthracene)

1,8-Dibromoanthracene structure
商品名:1,8-Dibromoanthracene
CAS番号:131276-24-9
MF:C14H8Br2
メガワット:336.021322250366
MDL:MFCD22571711
CID:2128551
1,8-Dibromoanthracene 化学的及び物理的性質
名前と識別子
-
- 1,8-dibromo-Anthracene
- 1,8-Dibromoanthracene
- 1,8-Bis(diphenylphosphino)anthra
- 1,8-Bis(diphenylphosphino)anthracene
-
- MDL: MFCD22571711
- インチ: InChI=1S/C14H8Br2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H
- InChIKey: JQQFVBWHOMXEEA-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=CC3=C(C=C2C(=C1)Br)C(=CC=C3)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 0
じっけんとくせい
- ゆうかいてん: 166.0 to 170.0 deg-C
1,8-Dibromoanthracene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70615-1g |
1,8-Dibromoanthracene |
131276-24-9 | ≥98% | 1g |
¥978.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70615-200mg |
1,8-Dibromoanthracene |
131276-24-9 | ≥98% | 200mg |
¥228.0 | 2023-09-05 | |
| TRC | D423508-10mg |
1,8-Dibromoanthracene |
131276-24-9 | 10mg |
$ 58.00 | 2023-09-07 | ||
| TRC | D423508-100mg |
1,8-Dibromoanthracene |
131276-24-9 | 100mg |
$ 86.00 | 2023-09-07 | ||
| TRC | D423508-50mg |
1,8-Dibromoanthracene |
131276-24-9 | 50mg |
$ 69.00 | 2023-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XU945-1g |
1,8-Dibromoanthracene |
131276-24-9 | 98.0%(GC) | 1g |
¥1141.0 | 2022-05-30 | |
| Aaron | AR009HBL-200mg |
1,8-Bis(diphenylphosphino)anthra |
131276-24-9 | 98% | 200mg |
$36.00 | 2025-01-23 | |
| abcr | AB474263-1g |
1,8-Dibromoanthracene, 98%; . |
131276-24-9 | 98% | 1g |
€179.10 | 2025-02-18 | |
| Aaron | AR009HBL-5g |
1,8-Bis(diphenylphosphino)anthra |
131276-24-9 | 98% | 5g |
$507.00 | 2023-12-16 | |
| A2B Chem LLC | AE41253-250mg |
1,8-Dibromoanthracene |
131276-24-9 | >98.0%(GC) | 250mg |
$87.00 | 2024-04-20 |
1,8-Dibromoanthracene 関連文献
-
Shunsuke Sasaki,Kazunobu Igawa,Gen-ichi Konishi J. Mater. Chem. C 2015 3 5940
-
Ratanakorn Teerasarunyanon,Lewis C. Wilkins,Gyeongjin Park,Fran?ois P. Gabba? Dalton Trans. 2019 48 14777
-
Chuxuan Zhao,Chengxin Li,Chu Wang,Yingming Li,Ruiqiang Yang,Qinghua Zhang,Guibin Jiang Anal. Methods 2022 14 1430
-
Sophie De-Botton,Ronit Romm,Guillaume Bensoussan,Maria Hitrik,Sanaa Musa,Dmitri Gelman Dalton Trans. 2016 45 16040
-
Cyrille Monnereau,Sophie Marotte,Pierre-Henri Lano?,Olivier Maury,Patrice L. Baldeck,David Kreher,Arnaud Favier,Marie-Thérèse Charreyre,Jacqueline Marvel,Yann Leverrier,Chantal Andraud New J. Chem. 2012 36 2328
131276-24-9 (1,8-Dibromoanthracene) 関連製品
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2230780-65-9(IL-17A antagonist 3)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:131276-24-9)1,8-Dibromo-anthracene

清らかである:99%
はかる:1g
価格 ($):187.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:131276-24-9)1,8-Dibromoanthracene

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ